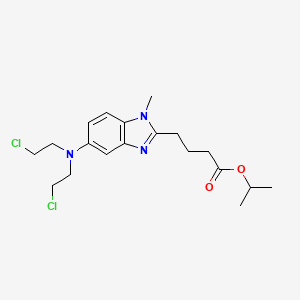

Bendamustine Isopropyl Ester

Descripción general

Descripción

Bendamustine Isopropyl Ester is a derivative of Bendamustine, an alkylating agent . The IUPAC name for this compound is Isopropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . It has a molecular formula of C19H27Cl2N3O2 and a molecular weight of 400.3 g/mol .

Molecular Structure Analysis

Bendamustine Isopropyl Ester contains a total of 54 bonds, including 27 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic tertiary amine, and 1 Imidazole .Chemical Reactions Analysis

Bendamustine esters have been found to be considerably more potent cytotoxic agents than the parent compound against a broad panel of human cancer cell types, including hematologic and solid malignancies . The exact chemical reactions involved are not detailed in the search results.Physical And Chemical Properties Analysis

Bendamustine Isopropyl Ester is a solid compound . It is soluble in methanol and DMSO . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Oncology

Bendamustine Isopropyl Ester has been studied for its potential applications in the treatment of various types of cancer .

Summary of Application

Bendamustine esters, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound, Bendamustine, against a broad panel of human cancer cell types . These include hematologic malignancies (such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma) and solid malignancies (such as malignant melanoma, colorectal carcinoma, and lung cancer) that are resistant to Bendamustine .

Methods of Application

The cytotoxic and cytocidal effects of Bendamustine Isopropyl Ester were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 . They also showed a high enrichment in tumor cells and inhibition of OCT1- and OCT3-mediated transport processes .

Analytical Chemistry

Bendamustine Isopropyl Ester is also used in analytical chemistry, particularly in the development of methods for the quantification of impurities and the assay determination of Bendamustine Hydrochloride .

Summary of Application

A stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine Hydrochloride .

Methods of Application

A chromatographic separation of Bendamustine and its impurities was achieved using gradient elution with mobile phase A consisting of a mixture of water and trifluoroacetic acid and mobile phase B consisting of acetonitrile .

Results or Outcomes

The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .

Sarcoma and Carcinoma Treatment

Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human sarcoma and carcinoma cells .

Summary of Application

The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human sarcoma and carcinoma cells .

Methods of Application

The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Analytical Research

Bendamustine Isopropyl Ester is used for testing, R&D, and analytical research purposes .

Summary of Application

The materials are used purely for Testing, R&D and analytical Research Purposes .

Methods of Application

The specific methods of application for this use case are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Hematopoietic Malignancies Treatment

Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human hematopoietic malignancies .

Summary of Application

The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human hematopoietic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia and multiple myeloma .

Methods of Application

The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Regulatory Compliance and Testing

Bendamustine Isopropyl Ester is used for regulatory compliance and testing .

Summary of Application

The materials are used purely for Testing, R&D and analytical Research Purposes and the Material is not from livestock or avian species and has not been exposed to livestock or avian disease agents .

Methods of Application

The specific methods of application for this use case are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bendamustine Impurity C | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)